5-Cyclopentyl-2,3-dihydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopentyl-2,3-dihydro-1H-indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a cyclopentyl group attached to the indole ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopentyl-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a cyclopentanone derivative reacts with phenylhydrazine under acidic conditions to form the desired indole compound . Another method includes the reduction of nitroindole derivatives followed by cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, often using methanesulfonic acid as a catalyst under reflux conditions .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopentyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole-2,3-diones.
Reduction: Reduction reactions can convert it into tetrahydroindole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Indole-2,3-diones
Reduction: Tetrahydroindole derivatives
Substitution: Halogenated, nitrated, and sulfonated indole derivatives
Scientific Research Applications
5-Cyclopentyl-2,3-dihydro-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclopentyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. It can bind to various receptors and enzymes, modulating their activity. The indole ring system allows it to participate in π-π interactions and hydrogen bonding, influencing its biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-indole: Lacks the cyclopentyl group, resulting in different chemical and biological properties.
5-Methyl-2,3-dihydro-1H-indole: Contains a methyl group instead of a cyclopentyl group, affecting its reactivity and applications.
Uniqueness
5-Cyclopentyl-2,3-dihydro-1H-indole is unique due to the presence of the cyclopentyl group, which can enhance its stability and biological activity compared to other indole derivatives .
Properties
Molecular Formula |
C13H17N |
---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
5-cyclopentyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C13H17N/c1-2-4-10(3-1)11-5-6-13-12(9-11)7-8-14-13/h5-6,9-10,14H,1-4,7-8H2 |
InChI Key |
SAMXPOFLFAFKGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=CC3=C(C=C2)NCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.